molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Katalognummer: B1326531
CAS-Nummer: 920036-29-9
Molekulargewicht: 251.26 g/mol
InChI-Schlüssel: SAFRCHLEMYAXQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Cyclization to Form Pyrazolopyridine: The next step involves the cyclization of the pyrazole intermediate with a suitable pyridine derivative. This can be achieved through various cyclization reactions, such as the Vilsmeier-Haack reaction or the Pinner reaction.

    Introduction of the Boc Protecting Group: The nitrogen atom of the pyrazole ring is then protected with a Boc group. This can be achieved by reacting the pyrazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Methyl and Fluorine Substituents: The final step involves the introduction of the methyl and fluorine substituents at the 3- and 6-positions, respectively. This can be achieved through various substitution reactions using suitable reagents and conditions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling to form various biaryl or alkyne derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH), and water (H2O).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (C2H5OH), and tetrahydrofuran (THF).

    Substitution: Amines (R-NH2), thiols (R-SH), alkoxides (R-O-), and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (Pd), boronic acids (R-B(OH)2), alkynes (R-C≡C-H), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Corresponding reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups such as amines, thiols, or alkoxides.

    Coupling Reactions: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that derivatives of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine show potential as therapeutic agents against diseases such as cancer and inflammation.

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways. By modulating kinase activity, it can influence downstream signaling events, which is vital for developing targeted cancer therapies.
  • Interaction with Enzymes : Its structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling. This characteristic may lead to novel applications in treating metabolic disorders.

Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery efforts. The compound's ability to bind to specific protein targets allows for detailed studies on its mechanism of action.

Molecular Docking Studies

Molecular docking studies have demonstrated the compound's capability to bind effectively to various protein targets. These studies often utilize techniques such as:

  • Binding Affinity Assays : Evaluating how well the compound interacts with its targets at the molecular level.
  • Structure-Activity Relationship Analysis : Understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Synthetic Routes and Modifications

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with a β-ketoester or β-diketone.
  • Cyclization : Cyclizing the pyrazole intermediate with a pyridine derivative through reactions like the Vilsmeier-Haack reaction.
  • Boc Protection : Protecting the nitrogen atom of the pyrazole ring with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

This synthetic flexibility allows for extensive modification of the compound, leading to a wide array of derivatives tailored for specific biological activities.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Study 1Kinase InhibitionDemonstrated effective inhibition of specific kinases involved in cancer pathways, suggesting potential as an anticancer agent.
Study 2Molecular DockingRevealed strong binding affinity to target proteins associated with inflammation, indicating utility in treating inflammatory diseases.
Study 3Structure-Activity RelationshipIdentified key modifications that enhance biological activity, paving the way for optimized drug candidates.

These findings underscore the compound's versatility and potential as a lead structure for further drug development.

Wirkmechanismus

The mechanism of action of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine depends on its specific application and target. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating various biological pathways. For example, the compound may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signal transduction pathways. The compound may also interact with nucleic acids or other biomolecules, leading to changes in gene expression or protein function.

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:

    1-Boc-3-methyl-1H-pyrazolo[3,4-B]pyridine: Lacks the fluorine substituent at the 6-position, which may affect its biological activity and chemical reactivity.

    1-Boc-6-fluoro-1H-pyrazolo[3,4-B]pyridine: Lacks the methyl substituent at the 3-position, which may affect its steric properties and binding affinity to target molecules.

    1-Boc-3-methyl-6-chloro-1H-pyrazolo[3,4-B]pyridine: Contains a chlorine substituent instead of a fluorine substituent at the 6-position, which may affect its electronic properties and reactivity in substitution reactions.

The unique combination of the Boc protecting group, methyl substituent, and fluorine substituent in this compound makes it a valuable compound for various scientific research applications, offering distinct advantages in terms of chemical reactivity, biological activity, and synthetic accessibility.

Biologische Aktivität

Overview

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused to a pyridine ring, characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. This unique configuration makes it a subject of interest in medicinal chemistry and drug discovery due to its potential biological activities.

This compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. The compound's mechanism involves:

  • Targeting Kinases : It has been shown to inhibit specific kinases, crucial in cell signaling pathways. By binding to these kinases, it modulates their activity, impacting downstream signaling events.
  • Biochemical Pathways : The structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory effects against various cancer cell lines such as A172, U87MG, and A375 with IC50 values in the micromolar range .
  • Inhibition of TBK1 : A derivative of this compound has been identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in stimulated THP-1 and RAW264.7 cells, showcasing its potential in immune and cancer therapy .
  • Selectivity for FGFR : Another study highlighted the selectivity of certain pyrazolo[3,4-b]pyridine derivatives for fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy. One derivative exhibited significant antitumor activity in vivo, indicating its promise for further drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. The following table summarizes some key SAR findings:

Compound VariantBiological ActivityIC50 ValueNotes
1-Boc-3-methyl-6-fluoroTBK1 Inhibition0.2 nMHigh selectivity
1-Boc-3-methyl-1H-pyrazolo[3,4-b]pyridineAnticancerMicromolar rangeEffective against multiple cell lines
1-Boc-6-fluoroFGFR InhibitionSignificantPromising for cancer therapy

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : Reacting a hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
  • Cyclization : Cyclizing the pyrazole intermediate with a suitable pyridine derivative via reactions like the Vilsmeier-Haack reaction.
  • Boc Protection : Protecting the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition Studies : One study focused on optimizing compounds for TBK1 inhibition and identified lead compounds that not only inhibited TBK1 but also affected downstream immune signaling pathways effectively in cellular models .
  • Cancer Therapeutics : Another research effort synthesized various derivatives and evaluated their antiproliferative effects across multiple cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Eigenschaften

IUPAC Name

tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRCHLEMYAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140766
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-29-9
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920036-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 6.67 g (44.2 mmol) of 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine in 100 mL of acetonitrile under nitrogen was treated with 5.40 g (44.2 mmol) of DMAP and 6.46 mL (46.4 mmol) of triethylamine. A solution of 11.56 g (53.0 mmol) of (BOC)2O in 20 mL acetonitrile was added dropwise via a cannula and the resulting reaction mixture stirred for 1 hour until completion as determined by LC/MS analysis. The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic layers were washed with H2O, brine, dried over MgSO4, and concentrated in vacuo. The crude material was purified via silica gel chromatography (0-70% EtOAc/hexane) to yield the title compound. 1H NMR (CDCl3): 1.74 (s, 9H), 2.60 (s, 3H), 6.95 (d, 1H), 8.08 (t, 1H).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.